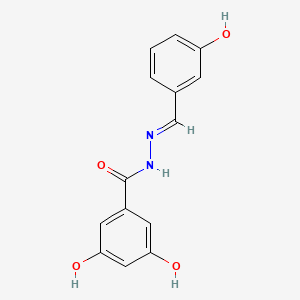

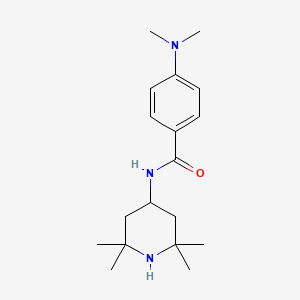

![molecular formula C12H7N3O3S B5556662 5-(3-硝基苯基)噻吩并[2,3-d]嘧啶-4(3H)-酮](/img/structure/B5556662.png)

5-(3-硝基苯基)噻吩并[2,3-d]嘧啶-4(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones has evolved to more efficient methods. Initially, these compounds required a multi-step synthesis with several purification stages. However, a greener approach has been developed, allowing for a catalytic four-component reaction involving ketones, ethyl cyanoacetate, S8, and formamide. This method is characterized by step economy, reduced catalyst load, and simplified purification processes (Shi et al., 2018).

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-4(3H)-ones is crucial for their reactivity and properties. X-ray diffraction analysis and spectroscopic methods like NMR and IR spectroscopy are commonly used to elucidate their structures. These compounds exhibit significant interactions within their crystal structures, such as π-π stacking and hydrogen bonding, which are essential for understanding their chemical behavior (Moreno-Fuquen et al., 2021).

Chemical Reactions and Properties

Thieno[2,3-d]pyrimidin-4(3H)-ones undergo various chemical reactions, including nucleophilic substitutions and condensation reactions. These reactions are influenced by the compound's electronic structure and reactivity, which can be studied through quantum chemical calculations. The introduction of functional groups, such as the nitro group in "5-(3-nitrophenyl)thieno[2,3-d]pyrimidin-4(3H)-one," can significantly affect the compound's reactivity and properties (Mamarahmonov et al., 2014).

Physical Properties Analysis

The physical properties of thieno[2,3-d]pyrimidin-4(3H)-ones, such as solubility, melting point, and stability, are determined by their molecular structure and functional groups. These properties are essential for the compound's applications and handling. Studies on similar compounds have shown that modifications to the molecular structure can lead to significant changes in physical properties (Artem’eva & Petrova, 2022).

Chemical Properties Analysis

The chemical properties of "5-(3-nitrophenyl)thieno[2,3-d]pyrimidin-4(3H)-one" are influenced by its functional groups and the thieno[2,3-d]pyrimidin-4(3H)-one core. The presence of the nitro group and its position relative to the thieno[2,3-d]pyrimidin-4(3H)-one core can affect the compound's acidity, basicity, and reactivity towards various reagents. These properties are crucial for understanding the compound's behavior in chemical reactions and its potential applications (Guo et al., 2003).

科学研究应用

合成与生物活性

合成与抗氧化活性: 一项研究重点关注 N-取代苯基-5-甲基-6-(5-(4-取代苯基)-1,3,4-恶二唑-2-基)噻吩并[2,3-d]嘧啶-4-胺衍生物的合成。这些化合物表现出显着的体外抗氧化活性,一些化合物由于给电子取代基增强活性而显示出增强的自由基清除能力,而吸电子基团(如硝基)则会降低活性 (Y Kotaiah 等人,2012 年)。

抗病毒特性: 另一项研究探索了噻吩并嘧啶酮衍生物作为 HIV 逆转录酶相关核糖核酸酶 H 的抑制剂。这些衍生物对野生型 HIV-1 RT 和耐药变体均表现出显着的体外活性,为设计改进的拮抗剂以用于联合抗病毒治疗提供了平台 (高桥正雄等人,2013 年)。

抗菌活性: 据报道合成了新的吡啶并噻吩并嘧啶和吡啶并噻吩并三嗪,并对一些衍生物进行了体外抗菌活性测试。研究结果表明,这些化合物在开发新的抗菌剂方面具有潜在应用 (A. Abdel-rahman 等人,2002 年)。

方法学进展

绿色合成方法: 报道了一种通过催化四组分反应合成噻吩并[2,3-d]嘧啶-4(3H)-酮的绿色方法。该方法的特点是步骤经济、催化剂负载量少、易于纯化,突出了合成药理学重要化合物的可持续途径 (石涛达等人,2018 年)。

药理学研究

抗高脂血症活性: 对 2-取代噻吩(2,3-d)嘧啶-4-(3H)酮的研究表明在动物模型中具有潜在的抗高脂血症活性。一种化合物尤其表现出与已知药物相当的血清甘油三酯降低活性,表明其具有治疗高脂血症的潜力 (C. Shishoo 等人,1990 年)。

属性

IUPAC Name |

5-(3-nitrophenyl)-3H-thieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N3O3S/c16-11-10-9(5-19-12(10)14-6-13-11)7-2-1-3-8(4-7)15(17)18/h1-6H,(H,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUNUWYIWDIDCPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC3=C2C(=O)NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-3,5-dimethoxybenzamide](/img/structure/B5556612.png)

![2-cyclopentyl-8-[(3-methyl-1H-1,2,4-triazol-5-yl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5556613.png)

![3-methyl-7-(3-phenylpropyl)-8-{[2-(1-piperidinyl)ethyl]thio}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5556628.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-pyrazinecarboxamide](/img/structure/B5556630.png)

![4-(3-hydroxy-3-methylbutyl)-N-[(1S)-1-(3-methyl-2-pyridinyl)ethyl]benzamide](/img/structure/B5556654.png)

![N-{2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-4-methyl-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5556678.png)